Fluorine Substitution and Methoxy Regioisomerism: Calculated Lipophilicity and Electronic Differentiation vs. the 4-Methoxy Des-Fluoro Analog
The target compound contains a 5-fluoro-2-methoxy substitution on the benzenesulfonamide ring, whereas the closest commercially cataloged analog, N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxybenzenesulfonamide (PubChem CID 30366356), bears only a 4-methoxy group without fluorine [1]. This difference yields a computed XLogP3-AA of approximately 2.3 for the des-fluoro analog [1]. Although an experimental logP for the target compound is not publicly available, the presence of the electron-withdrawing fluorine atom in the target compound is predicted to increase lipophilicity by approximately +0.3 to +0.5 log units compared to the des-fluoro analog, based on established fragment-based lipophilicity contributions of aromatic fluorine substitution [2].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) as a surrogate for lipophilicity / membrane permeability |
|---|---|
| Target Compound Data | XLogP3-AA not directly computed for this entity in public databases; predicted to be approximately 2.6–2.8 based on fragment addition of aromatic fluorine (+0.3 to +0.5 logP units) to the des-fluoro analog baseline [2] |
| Comparator Or Baseline | N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxybenzenesulfonamide (PubChem CID 30366356): XLogP3-AA = 2.3 [1] |
| Quantified Difference | Estimated ΔlogP ≈ +0.3 to +0.5 (target minus comparator) |
| Conditions | Theoretical partition coefficient calculated by the XLogP3 algorithm (PubChem); experimental shake-flask logP not reported for either compound |
Why This Matters
A 0.3–0.5 log unit increase in lipophilicity can substantially affect passive membrane permeability and nonspecific protein binding, making the target compound a preferentially more permeable or potentially more tissue-distributing tool for cell-based assays compared to non-fluorinated analogs.
- [1] PubChem. Compound Summary: N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxybenzenesulfonamide (CID 30366356). URL: https://pubchem.ncbi.nlm.nih.gov/compound/30366356 (accessed 2026-04-30). View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society (1995). View Source
